(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
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Overview
Description
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H16BrNO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (2-bromophenyl) group and the amino group is protected by a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated phenylacetic acid is then reacted with tert-butoxycarbonyl-protected amine (Boc-NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylacetic acid are brominated using bromine and a suitable catalyst.
Large-Scale Amination: The brominated intermediate is then coupled with Boc-protected amine using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Products: Various substituted phenylacetic acid derivatives.
Deprotected Product: (2-Bromophenyl)aminoacetic acid.
Coupled Products:
Scientific Research Applications
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.
(2-Iodophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAGWHKTRALRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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